molecular formula C11H18 B14269333 2-Methyldeca-1,3,9-triene CAS No. 141063-21-0

2-Methyldeca-1,3,9-triene

Cat. No.: B14269333
CAS No.: 141063-21-0
M. Wt: 150.26 g/mol
InChI Key: GGQFKRJSXPRLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyldeca-1,3,9-triene is an organic compound characterized by its unique structure, which includes three double bonds and a methyl group attached to the second carbon atom. This compound belongs to the class of trienes, which are hydrocarbons with three carbon-carbon double bonds. The presence of multiple double bonds in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyldeca-1,3,9-triene can be achieved through several methods, including the Diels-Alder reaction. This reaction involves the cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. In the case of this compound, the reaction can be carried out using a chiral ruthenium Lewis acid catalyst . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyldeca-1,3,9-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyldeca-1,3,9-triene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyldeca-1,3,9-triene involves its interaction with various molecular targets and pathways. The compound’s double bonds can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, the methyl group can influence the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

2-Methyldeca-1,3,9-triene can be compared with other similar compounds, such as:

    1,3,5-Hexatriene: A triene with three conjugated double bonds, used in photochemical studies.

    2-Methyl-1,3-butadiene (Isoprene): A diene with two conjugated double bonds, used in the production of synthetic rubber.

    1,3,7-Octatriene: A triene with three double bonds, used in organic synthesis.

The uniqueness of this compound lies in its specific structure, which includes a longer carbon chain and a methyl group, providing distinct reactivity and applications compared to other trienes.

Properties

CAS No.

141063-21-0

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

2-methyldeca-1,3,9-triene

InChI

InChI=1S/C11H18/c1-4-5-6-7-8-9-10-11(2)3/h4,9-10H,1-2,5-8H2,3H3

InChI Key

GGQFKRJSXPRLGL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=CCCCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.